(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is C27H35NO6, and it has a molecular weight of approximately 469.57 g/mol. This compound features a complex structure that includes a benzyl group and various substituents that contribute to its unique chemical properties and potential biological activities. The specific stereochemistry of this compound is crucial for its biological interactions and efficacy.
These reactions are instrumental in developing derivatives with improved therapeutic profiles.
(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one exhibits notable biological activities, particularly as an antibacterial agent. The oxazolidinone framework is known to inhibit bacterial protein synthesis, making it a candidate for treating infections caused by Gram-positive bacteria. Preliminary studies suggest potential anti-inflammatory effects, although further research is needed to validate these findings.
The synthesis of (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one typically involves multi-step synthetic pathways:
These methods highlight the compound's synthetic versatility and potential for modification to enhance its biological activity.
This compound has several applications in medicinal chemistry and drug development:
Interaction studies focus on understanding how (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one binds to bacterial ribosomes. Techniques used in these studies include:
Findings from these studies contribute to optimizing structural modifications that enhance biological activity and selectivity.
Several compounds share structural similarities with (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 145589-03-3 | 1.00 |
(S)-4-benzyl-3-propionyloxazolidin-2-one | 101711-78-8 | 0.96 |
(R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.96 |
(R)-4-phenyl-3-propionyloxazolidin-2-one | 160695-26-1 | 0.89 |
(S)-4-phenyl-3-propionyloxazolidin-2-one | 184363-66-4 | 0.89 |
The uniqueness of (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one lies in its specific substitution pattern on the oxazolidinone ring, which may confer distinct biological activities compared to other similar compounds. Its enantiomerically pure form enhances its potential therapeutic applications while minimizing side effects associated with racemic mixtures.